molecular formula C34H22N4O5S B431286 [4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate

[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate

Cat. No.: B431286
M. Wt: 598.6g/mol
InChI Key: WQBSKFUPMBFVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 10H-phenothiazine-10-carboxylate is a complex organic compound with a molecular formula of C34H22N4O5S This compound is notable for its intricate structure, which combines elements of indeno, pyrido, pyrimidin, phenyl, and phenothiazine groups

Preparation Methods

The synthesis of 4-(1-methyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 10H-phenothiazine-10-carboxylate involves multiple stepsReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(1-methyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl

Properties

Molecular Formula

C34H22N4O5S

Molecular Weight

598.6g/mol

IUPAC Name

[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate

InChI

InChI=1S/C34H22N4O5S/c1-37-31-28(32(40)36-33(37)41)26(27-29(35-31)20-8-2-3-9-21(20)30(27)39)18-14-16-19(17-15-18)43-34(42)38-22-10-4-6-12-24(22)44-25-13-7-5-11-23(25)38/h2-17,26,35H,1H3,(H,36,40,41)

InChI Key

WQBSKFUPMBFVFT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)N6C7=CC=CC=C7SC8=CC=CC=C86)C(=O)NC1=O

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)N6C7=CC=CC=C7SC8=CC=CC=C86)C(=O)NC1=O

Origin of Product

United States

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